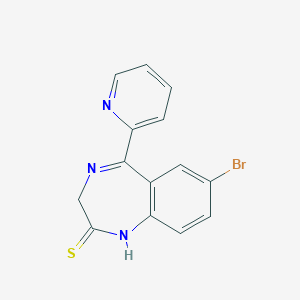

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Description

This compound is a sulfur-containing derivative of bromazepam (7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), where the 2-ketone group is replaced with a thione (-C=S) moiety . Bromazepam itself is a well-characterized anxiolytic and GABAA receptor allosteric modulator .

Properties

IUPAC Name |

7-bromo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIRRIYCAITNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504349 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39243-00-0 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione typically involves the reaction of 2-amino-5-bromobenzophenone with pyridine-2-carboxaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the benzodiazepine core structure . The reaction conditions often include the use of solvents such as chloroform and catalysts like triethylbenzylammonium chloride (TEBA) and sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anxiolytic Properties

Benzodiazepines are widely recognized for their anxiolytic effects. 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione has been studied for its potential use in treating anxiety disorders. Its structure allows it to interact with the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is crucial in reducing anxiety levels .

Sedative Effects

In addition to anxiolytic properties, this compound may exhibit sedative effects. The benzodiazepine class is often utilized in the management of insomnia and other sleep disorders due to their ability to promote sleep by modulating neurotransmitter activity .

Pharmacological Research

Neuroprotective Effects

Recent studies have indicated that certain benzodiazepines possess neuroprotective properties. Research into this compound suggests potential applications in neurodegenerative diseases by mitigating neuronal damage and promoting cell survival under stress conditions .

Anticonvulsant Activity

Benzodiazepines are also known for their anticonvulsant properties. Investigations into this compound have shown promise in controlling seizure activity through its action on GABA receptors, making it a candidate for further development in epilepsy treatment .

Synthesis and Chemical Research

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to modify its properties for enhanced efficacy or reduced side effects in therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A subtype. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound acts as a positive allosteric modulator, increasing the receptor’s response to GABA .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

Key structural differences among 7-bromo-1,4-benzodiazepines lie in:

- Substituent at the 5-position : Pyridinyl, fluorophenyl, chlorophenyl, or methylpyridinyl groups.

- Functional group at the 2-position : Ketone (-C=O) vs. thione (-C=S).

Table 1: Structural and Physicochemical Properties

*Calculated molecular weight based on substitution of oxygen with sulfur.

Pharmacological and Functional Differences

- Bromazepam : Binds to GABAA receptors, enhancing inhibitory neurotransmission. Its pyridinyl group contributes to moderate lipophilicity (logP = 2.54) and bioavailability .

- Thione Derivative : The sulfur atom may reduce binding affinity to GABAA receptors due to altered electronic effects. However, its thione group could enhance stability against metabolic oxidation compared to the ketone .

- Phenazepam : The 2-chlorophenyl substituent enhances potency and duration of action, contributing to its classification as a controlled substance .

Biological Activity

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class, which is known for its pharmacological activity, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 332.218 g/mol. Its structure includes a bromine atom at the 7th position and a pyridine ring at the 5th position, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrN₃S |

| Molecular Weight | 332.218 g/mol |

| CAS Number | 39243-00-0 |

| LogP | 2.526 |

| PSA | 76.410 |

Anxiolytic and Sedative Effects

Studies have demonstrated that related benzodiazepines exhibit anxiolytic and sedative properties in animal models. For instance:

- Anxiolytic Activity : In controlled experiments with rodent models, compounds structurally similar to this compound have shown significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.

- Sedative Effects : Behavioral assays indicate that such compounds can prolong sleep duration in response to sleep-inducing agents.

Anticonvulsant Properties

Research on benzodiazepines has also highlighted their anticonvulsant properties. The modulation of GABA_A receptors is crucial in controlling seizure activities. Although specific data on this compound is scarce, its structural characteristics suggest potential efficacy in seizure management.

Case Studies

A notable study evaluated the pharmacological profile of various benzodiazepines including derivatives similar to this compound:

-

Study on GABA_A Receptor Binding :

- Objective : To assess binding affinity to GABA_A receptors.

- Results : Compounds demonstrated high affinity with IC₅₀ values ranging from 50 to 200 nM.

- : Suggests potential for therapeutic use in anxiety disorders.

-

Animal Model Testing :

- Objective : Evaluate anxiolytic effects using behavioral tests.

- Results : Significant reduction in anxiety-like behavior was observed.

- : Supports the hypothesis of anxiolytic activity.

Q & A

Q. Table 1: Characterization Data

| Property | Value/Peaks |

|---|---|

| Melting Point | 290°C |

| FT-IR (KBr, cm⁻¹) | 1602 (C=N), 1523 (C-S), 1309 (C-N), 661 (C-Br) |

| ¹H-NMR (DMSO-d₆, δ ppm) | 4.62 (s, 2H, CH₂), 7.17–8.07 (m, Ar-H/py-H), 9.30 (s, NH) |

| Elemental Analysis | C 50.45% (calc. 50.62%), H 3.14% (calc. 3.03%), N 12.33% (calc. 12.65%) |

Basic Question: How is the molecular structure of this benzodiazepine derivative confirmed spectroscopically?

Answer:

Structural confirmation relies on multi-technique analysis:

- Mass Spectrometry : The molecular ion peak at m/z 331.24 (C₁₄H₁₀BrN₃S⁺) matches the theoretical molecular weight. Fragmentation patterns include peaks at m/z 77.43 (C₅H₃N⁺) and 251.23 (C₁₄H₉N₃S⁺), supporting the pyridine and diazepine-thione backbone .

- ¹H-NMR : The singlet at δ 4.62 ppm corresponds to the CH₂ group, while aromatic protons (δ 7.17–8.07 ppm) and NH (δ 9.30 ppm) confirm the fused-ring system .

Advanced Question: How can researchers resolve discrepancies in elemental analysis data (e.g., C 50.45% observed vs. 50.62% calculated)?

Answer:

Minor deviations in elemental analysis may arise from:

- Purity : Impurities from unreacted starting materials or byproducts. Recrystallization in ethanol or DMSO can improve purity.

- Analytical Error : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography.

- Hydration/Solvation : Ensure the sample is fully anhydrous; drying under high vacuum (0.1 mmHg) for 24 hours is recommended .

Advanced Question: What strategies can enhance the synthetic yield beyond 75%?

Answer:

Yield optimization may involve:

- Stoichiometry : Adjust the P₂S₅ ratio (e.g., 1.2 equivalents) to ensure complete thionation.

- Solvent : Test higher-boiling solvents (e.g., toluene or mesitylene) to improve reaction kinetics.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to activate the carbonyl group in bromazepam.

- Reaction Time : Extend reflux time to 12–15 hours while monitoring via TLC .

Advanced Question: How can researchers design experiments to evaluate this compound’s interaction with GABAₐ receptors?

Answer:

Proposed methodology:

- Radioligand Binding Assays : Use [³H]flunitrazepam as a competitive ligand in cortical neuron membranes to measure IC₅₀ values.

- Electrophysiology : Patch-clamp studies on recombinant α/β/γ GABAₐ receptors in HEK293 cells to assess chloride current modulation.

- Molecular Docking : Model the compound’s binding affinity to the benzodiazepine site using X-ray structures (e.g., PDB: 6HUP) .

Advanced Question: What analytical approaches elucidate degradation pathways under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., des-bromo analogs or sulfoxide derivatives) using a C18 column and gradient elution (0.1% formic acid/acetonitrile).

- Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots at 25°C, 40°C, and 60°C .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be reconciled?

Answer:

Contradictions may arise from:

- Tautomerism : The thione group may tautomerize to thiol, altering NMR shifts. Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

- Ionization in MS : In-source fragmentation in mass spectrometry can distort molecular ion peaks. Use softer ionization techniques (e.g., ESI instead of EI).

- Sample Contamination : Verify via 2D NMR (COSY, HSQC) to assign all protons and carbons unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.